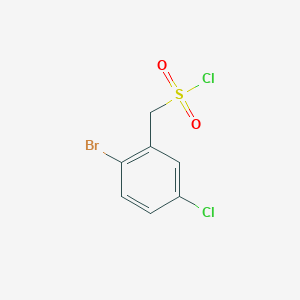

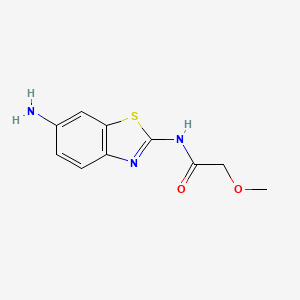

![molecular formula C22H21N3O4 B2634307 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid CAS No. 2138507-43-2](/img/structure/B2634307.png)

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

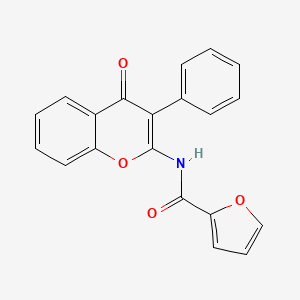

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines, and it can be removed under mildly basic conditions . The compound also contains an imidazole ring, which is a type of heterocycle that is present in many biologically active molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the imidazole carboxylic acid. This could potentially be achieved using peptide coupling reagents like carbodiimides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic fluorene and imidazole rings, the amide linkage connecting them, and the carboxylic acid group attached to the imidazole ring .Chemical Reactions Analysis

In terms of reactivity, the Fmoc group can be removed under mildly basic conditions to reveal a free amine . The carboxylic acid group can react with bases to form salts, and with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and carboxylic acid groups could enhance its solubility in polar solvents .Scientific Research Applications

Fluorescence Labeling for Carbonyl Determination

The compound has been utilized as a fluorescence marker, specifically carbazole-9-carboxylic acid [2-(2-aminooxyethoxy)ethoxy]amide, for the accurate determination of carbonyls in cellulosic materials. This technique, combined with gel permeation chromatography, provides carbonyl profiles relative to the molecular weight of cellulosic material, proving valuable in analyzing dissolving pulps and monitoring bleaching sequences and oxidative treatments of pulps (Roehrling et al., 2002).

Synthesis and Biological Evaluation

A series of derivatives, including 1,5- and 1,4- substituted derivatives of 1H-imidazol-4-ylacetic acid and others, were synthesized and evaluated as new mGAT3 inhibitors. The structure-activity-relationship studies involved varying the spacer between the N-atom of the imidazole ring and the 2-[9-(4-methoxyphenyl)-9H-fluoren-9-yl] moiety, delineating the lipophilic moieties attached to the N-atom of the parent structures (Kerscher-Hack et al., 2016).

Antioxidant and Antimicrobial Activities

The compound's derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. The structure-activity relationships were quantitatively analyzed, and molecular docking studies were conducted. Among the tested compounds, certain derivatives showed high activity against specific bacteria and fungi, indicating the compound's potential in pharmacological applications (Bassyouni et al., 2012).

Synthesis of N-Protected Amino Acid Esters

The compound was employed in the synthesis of N alpha-Protected amino acid 9-fluorenylmethyl esters (Fm esters). This process involved the imidazole-catalyzed transesterification of active esters with 9-fluorenylmethanol. The resultant carboxyl protection, characterized by resistance to acids and efficient removal by beta-elimination, underscores its significance in peptide synthesis (Bednarek & Bodanszky, 2009).

Radiopharmaceuticals Development

The compound has been utilized in creating mixed ligand fac-tricarbonyl complexes, showcasing the potential of using the [2 + 1] mixed ligand approach for labeling bioactive molecules containing a monodentate or a bidentate donor site. This advancement is crucial in developing radiopharmaceuticals for imaging and therapeutic purposes (Mundwiler et al., 2004).

properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-2-18(20-23-11-19(24-20)21(26)27)25-22(28)29-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-11,17-18H,2,12H2,1H3,(H,23,24)(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDZMZWYYFCEAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(N1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2634227.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634230.png)

![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2634241.png)

![1-chloro-4-[(E)-3-phenylprop-2-enyl]sulfonylbenzene](/img/structure/B2634247.png)